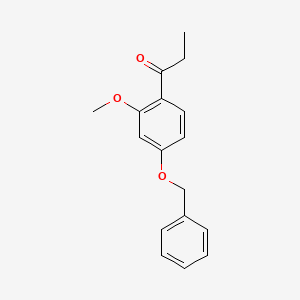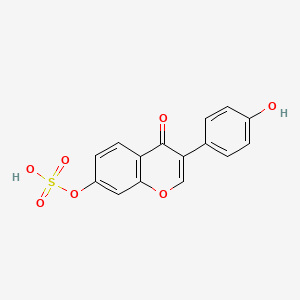
Thiophene, 3,3'-(1,4-butanediyl)bis[tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives. The Paal-Knorr synthesis is a condensation reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K . This method provides a variety of substituted thiophenes in good yields and is considered environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions: Thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include elemental sulfur, phosphorus pentasulfide, and various catalysts such as PdI2 and KI . The reactions are typically carried out under mild conditions, often in the presence of a base or a photosensitizer .
Major Products Formed: The major products formed from these reactions include substituted thiophenes, which have applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Scientific Research Applications
Thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives have been studied for their anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In industry, they are used as corrosion inhibitors and in the fabrication of electronic devices such as OFETs and OLEDs .
Mechanism of Action
The mechanism of action of thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to interact with voltage-gated sodium channels, making them effective as anesthetics and anti-inflammatory agents . The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] can be compared with other thiophene derivatives such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structure of thiophene, 3,3’-(1,4-butanediyl)bis[tetrahydro-] allows it to have distinct properties and applications compared to these similar compounds .
List of Similar Compounds:- Suprofen
- Articaine
- Tipepidine
- Tiquizium Bromides
- Timepidium Bromide
- Dorzolamide
- Tioconazole
- Citizolam
- Sertaconazole Nitrate
- Benocyclidine
Properties
CAS No. |
681429-10-7 |
|---|---|
Molecular Formula |
C12H22S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
3-[4-(thiolan-3-yl)butyl]thiolane |
InChI |
InChI=1S/C12H22S2/c1(3-11-5-7-13-9-11)2-4-12-6-8-14-10-12/h11-12H,1-10H2 |
InChI Key |
BCLQSHIKWWUNIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1CCCCC2CCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


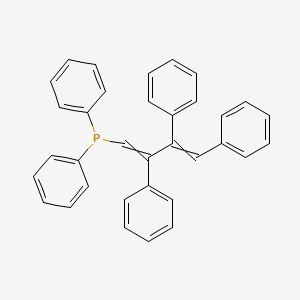
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)
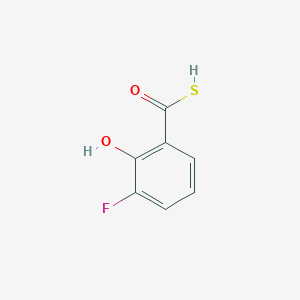
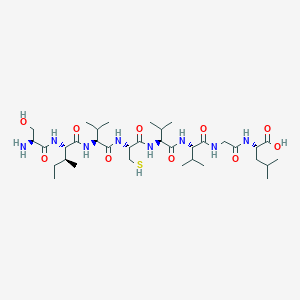
![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)
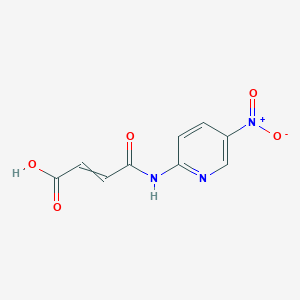
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)
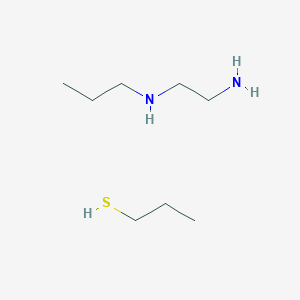
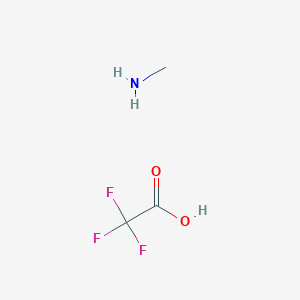
![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)
